Vat Black 9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This black powder is widely used in the textile industry for dyeing cotton, viscose, and other cellulosic fibers due to its excellent color fastness and resistance to washing and light . Vat Black 9 is known for producing a range of shades from deep black to dark gray and is commonly used in the production of denim, military uniforms, and other textiles requiring high color durability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

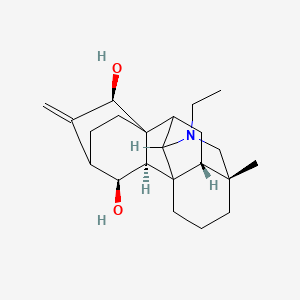

Vat Black 9 is synthesized through a condensation reaction involving 8,16-pyranthrenedione, dinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione, and 1-aminoanthracene-9,10-dione in the presence of copper oxide and sodium acetate trihydrate . The reaction is carried out in nitrobenzene under closed-loop conditions .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity of the final product . The dye is then processed into a fine powder or paste form for use in textile dyeing applications .

Analyse Des Réactions Chimiques

Types of Reactions

Vat Black 9 undergoes several types of chemical reactions, including:

Reduction: In alkaline conditions, this compound is reduced to its leuco form, which is soluble in water.

Oxidation: The leuco form is oxidized back to its original insoluble form upon exposure to air or an oxidizing agent.

Substitution: Various substituents can be introduced into the molecular structure of this compound to modify its dyeing properties.

Common Reagents and Conditions

Reducing Agents: Sodium dithionite (sodium hydrosulfite) is commonly used to reduce this compound to its leuco form.

Oxidizing Agents: Atmospheric oxygen or hydrogen peroxide is used to oxidize the leuco form back to the insoluble dye.

Alkaline Conditions: Sodium hydroxide is used to maintain the alkaline conditions required for the reduction reaction.

Major Products Formed

The major products formed from these reactions include the leuco form of this compound during reduction and the original insoluble dye during oxidation .

Applications De Recherche Scientifique

Vat Black 9 has several scientific research applications, including:

Textile Industry: Widely used for dyeing cotton, viscose, and other cellulosic fibers due to its excellent color fastness.

Chemistry: Used as a model compound in studies of redox reactions and dye chemistry.

Biology: Employed in staining techniques for visualizing cellular structures.

Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.

Industry: Used in the production of high-durability textiles such as denim and military uniforms.

Mécanisme D'action

The mechanism of action of Vat Black 9 involves its reduction to a soluble leuco form in alkaline conditions, allowing it to penetrate textile fibers . Upon oxidation, the dye reverts to its original insoluble form, which is firmly bound to the fibers, providing excellent color fastness . The molecular targets and pathways involved include the interaction of the dye with cellulose fibers and the redox reactions that facilitate its solubility and fixation .

Comparaison Avec Des Composés Similaires

Vat Black 9 is unique among vat dyes due to its specific molecular structure and dyeing properties . Similar compounds include:

Vat Black 8: Another vat dye with similar applications but different molecular structure.

Vat Black 25: Known for its use in dyeing polyester/cotton blends.

Vat Black 27: Used for dyeing cellulosic fibers with high color fastness.

Vat Blue 1 (Indigo): The original vat dye, widely used for denim dyeing.

This compound stands out due to its ability to produce a range of shades from deep black to dark gray and its excellent resistance to washing and light .

Propriétés

Numéro CAS |

1328-25-2 |

|---|---|

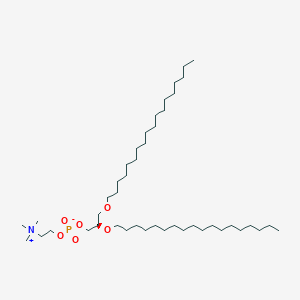

Formule moléculaire |

C126H58O10N4 |

Poids moléculaire |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.